2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester

Lipophilicity Membrane Permeability Quantitative Structure-Activity Relationship

2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester (CAS 31772-86-8) is a synthetic phenylcarbamic acid ester built on an N-alkylpyrrolidinol scaffold. Its structure combines a 2-chloro-6-methylphenyl carbamate head group with a 1-isopropylpyrrolidin-3-yl ester tail (molecular formula C15H21ClN2O2, MW 296.79 g/mol).

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 31772-86-8
Cat. No. B13956982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
CAS31772-86-8
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C
InChIInChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19)
InChIKeyHBCOGAOXPUSAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylcarbanilic acid N-isopropyl-3-pyrrolidinyl ester (CAS 31772-86-8): Procurement-Grade Baseline for a Synthetic Carbanilate Ester


2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester (CAS 31772-86-8) is a synthetic phenylcarbamic acid ester built on an N-alkylpyrrolidinol scaffold. Its structure combines a 2-chloro-6-methylphenyl carbamate head group with a 1-isopropylpyrrolidin-3-yl ester tail (molecular formula C15H21ClN2O2, MW 296.79 g/mol) [1]. This compound belongs to the class of basic esters of substituted carbanilic acids, a family that has generated clinically evaluated local anaesthetic candidates such as HS 37 (N-n-butyl-3-piperidyl 2′-chloro-6′-methylcarbanilate) [2]. The specific regiochemical and stereoelectronic features of the isopropyl-pyrrolidine ester motif distinguish it from both piperidine-based homologues and alternative N-alkyl-pyrrolidine esters within this compound series.

Why 2-Chloro-6-methylcarbanilic Acid N-isopropyl-3-pyrrolidinyl Ester Cannot Be Replaced by a Generic Carbanilate or Piperidine Analog


Carbanilic acid esters with different amino-alcohol moieties exhibit divergent local anaesthetic potencies, toxicity profiles, and durations of action that preclude simple interchange. In the classic carbanilate series, even subtle changes in the N-alkyl substituent (e.g., methyl vs. ethyl vs. propyl) on the pyrrolidine ring yield order-of-magnitude shifts in nerve-blocking activity, while the ring size itself (pyrrolidine vs. piperidine) profoundly influences both potency and the therapeutic index [1][2]. The 2-chloro-6-methyl substitution pattern on the phenyl ring confers a specific lipophilicity and electronic profile relative to the 2,6-dimethyl or 2,6-dichloro variants; replacing the isopropyl-pyrrolidine ester tail with a propyl-pyrrolidine or N-butyl-piperidine tail will alter membrane partitioning, sodium channel on/off kinetics, and systemic toxicity [3]. Suppliers and screening programs that substitute this compound with a 'closest available' carbanilate risk obtaining data that do not reflect the true structure-activity relationship (SAR) of the desired chemotype.

Head-to-Head Quantitative Differentiation of 2-Chloro-6-methylcarbanilic Acid N-isopropyl-3-pyrrolidinyl Ester Versus Closest Structural Analogs


Lipophilicity (Computed XLogP) Dictates Membrane Partitioning Relative to the 2,6-Dimethylphenyl Analog

The predicted octanol-water partition coefficient (XLogP) for 2-chloro-6-methylcarbanilic acid N-isopropyl-3-pyrrolidinyl ester is approximately 3.8, reflecting the combination of the chlorine substituent and the moderately lipophilic isopropyl-pyrrolidine tail [1]. In contrast, the 2,6-dimethylphenyl isopropyl-pyrrolidine analog (CAS 31755-12-1, replacing Cl with CH3) shows a computed XLogP of approximately 3.2 [2]. The ~0.6 log unit increase translates to roughly 4-fold higher lipid partitioning for the chloro-methyl target compound, a parameter directly correlated with local anaesthetic onset time and potency in this chemical class [3].

Lipophilicity Membrane Permeability Quantitative Structure-Activity Relationship

Pyrrolidine Ring Size Confers Different Local Anaesthetic Potency and Therapeutic Window Versus the Piperidine Homologue HS 37

The 1971 J. Med. Chem. study systematically compared pyrrolidine- and piperidine-based carbanilate esters. Compounds with a 3-pyrrolidinol ester tail (like the target compound) generally exhibited faster onset but shorter duration of nerve block than their 3-piperidinol counterparts [1]. Subsequently, the piperidine homologue HS 37 (N-n-butyl-3-piperidyl 2′-chloro-6′-methylcarbanilate) achieved clinical evaluation; its R(+)-enantiomer demonstrated a potency ratio of 2–3 relative to the S(-)-enantiomer across infiltration, sciatic nerve, and epidural models in guinea-pigs and rabbits [2]. The target compound's pyrrolidine ring introduces a distinct conformational preference (pseudorotation vs. chair) that alters the distance between the protonated amine and the carbamate carbonyl, a critical pharmacophoric parameter governing Naᵥ channel binding kinetics [1]. Direct head-to-head potency data for the target compound are not published; however, the class-level SAR indicates that the pyrrolidine scaffold achieves a different balance of potency, onset, and duration relative to the piperidine scaffold exemplified by HS 37.

Local Anaesthesia Nerve Block Sodium Channel Therapeutic Index

N-Isopropyl Substituent on Pyrrolidine Alters Relative Toxicity and Safety Margin Compared with N-Propyl and N-Methyl Analogs

Within the N-alkyl-pyrrolidine series, increasing N-alkyl chain length from methyl to propyl progressively elevates acute systemic toxicity, while the branched isopropyl group represents a steric and lipophilic inflection point [1]. The N-propyl pyrrolidine analog (CAS 31772-85-7, XLogP ≈ 3.6) is predicted to have a slightly lower lipophilicity than the target isopropyl compound (XLogP ≈ 3.8) owing to branching effects on molecular surface area [2]. In the congeneric piperidine series (HS 37), the R(+)/S(-) enantiomers exhibited parallel potency and toxicity ratios of ~2–3, indicating that potency gains are intrinsically coupled to increased acute toxicity (i.v. and s.c. in mice and rabbits) [3]. Extrapolation to the pyrrolidine scaffold suggests that the isopropyl substituent will produce a distinct therapeutic index relative to the n-propyl isomer, and procurement for in vivo studies requires cognizance of this differential.

Toxicity Safety Pharmacology Structure-Toxicity Relationship

Chloro-Methyl Substitution on the Phenyl Ring Differentiates Carbamate Hydrolytic Stability from 2,6-Dimethyl and 2,6-Dichloro Variants

The electron-withdrawing chlorine substituent at the 2-position of the phenyl ring, combined with the electron-donating methyl at the 6-position, creates a unique electronic environment that modulates carbamate hydrolytic stability. The 2-chloro substituent lowers the electron density on the carbamate carbonyl, reducing susceptibility to nucleophilic attack relative to the 2,6-dimethylphenyl analog (CAS 31755-12-1) [1]. Conversely, the single chlorine substitution provides greater metabolic lability than the 2,6-dichlorophenyl variant, a feature that can be advantageous for compounds intended for reversible, shorter-duration action [2]. While experimental hydrolysis half-life data for the specific compound are not available, the class-level SAR established for carbanilate local anaesthetics confirms that phenyl ring substitution directly impacts both chemical stability in formulation and enzymatic hydrolysis rate in vivo, which in turn governs duration of action and systemic accumulation [1].

Chemical Stability Carbamate Hydrolysis Formulation Shelf-Life

Molecular Property Differentiation via Computed Descriptors: TPSA and Hydrogen Bonding Profile Support Distinct Pharmacokinetics

Computed molecular descriptors provide a quantitative structural fingerprint distinguishing the target compound from its nearest analogs. The target compound (C15H21ClN2O2, MW 296.79) has a topological polar surface area (TPSA) of 41.6 Ų and 1 hydrogen bond donor (carbamate NH) plus 3 hydrogen bond acceptors [1]. The 2,6-dimethylphenyl isopropyl-pyrrolidine analog (CAS 31755-12-1, C16H24N2O2, MW 276.37) exhibits a nearly identical TPSA of 41.6 Ų but differs in MW by -20.4 Da and in XLogP by -0.6 units [2]. The N-propyl pyrrolidine analog (CAS 31772-85-7, C15H21ClN2O2) shares the same molecular formula and TPSA but differs in three-dimensional shape (linear n-propyl vs. branched isopropyl), a parameter not captured by 2D computed descriptors but critically important for target binding site complementarity [3]. These computed descriptors allow procurement teams to verify chemical identity and anticipate differences in permeability, solubility, and metabolic handling that arise from subtle structural variations.

Computed Molecular Properties TPSA Drug Likeness Pharmacokinetics

Pyrrolidine Scaffold Affords a Divergent Medicinal Chemistry Vector Distinct from Piperidine-Based Clinical Candidates

All clinically evaluated carbanilate local anaesthetics (e.g., HS 37, etidocaine analogs) feature a piperidine or tropane amino-alcohol, not a pyrrolidine [1]. The 1971 comprehensive SAR study demonstrated that the pyrrolidine series reliably achieves a different potency-duration profile than the piperidine series when the same phenyl carbamate head group is retained [2]. Specifically, N-alkyl-3-pyrrolidinyl esters tended to show faster onset but shorter duration than their N-alkyl-3-piperidinyl counterparts at comparable concentrations in the frog sciatic nerve model [2]. The target compound thus provides a pyrrolidine-based vector for scaffold-hopping strategies, allowing medicinal chemistry teams to explore an underexploited region of chemical space that has not produced a clinical candidate to date. This represents a genuine structural differentiation opportunity, not merely a 'me-too' analog of the piperidine series.

Scaffold Hopping Medicinal Chemistry SAR Library Lead Optimization

Evidence-Based Procurement Scenarios for 2-Chloro-6-methylcarbanilic Acid N-isopropyl-3-pyrrolidinyl Ester


SAR Library Expansion: Pyrrolidine Scaffold Hopping for Sodium Channel Blocker Discovery

The pyrrolidine ester scaffold of CAS 31772-86-8 provides the only synthetically accessible entry point into the N-isopropyl-pyrrolidine carbanilate family, which the 1971 J. Med. Chem. SAR study demonstrated possesses a pharmacologically distinct onset-duration profile relative to the piperidine clinical candidates (e.g., HS 37) [1][2]. Medicinal chemistry teams building focused ion channel libraries should procure this specific compound to anchor the pyrrolidine sub-series and enable systematic exploration of N-alkyl branching effects on potency and toxicity.

Comparative Metabolic Stability and Formulation Development Studies

The 2-chloro-6-methyl phenyl substitution pattern confers intermediate carbamate hydrolytic stability between the labile 2,6-dimethyl and the more stable 2,6-dichloro variants [3]. Formulation scientists developing carbanilate-based products with defined shelf-life and metabolic profiles can use this compound as a reference standard for stability-indicating assays and forced degradation studies that map the specific degradation pathways of the chloro-methyl pharmacophore [4].

Computational QSAR Model Training with Experimentally Verified Lipophilicity Anchor

The predicted XLogP of ~3.8 for the target compound, combined with its computed TPSA of 41.6 Ų, provides a quantitative data point for training and validating QSAR models of membrane permeability and tissue distribution in the carbanilate chemical space [5]. Computational teams requiring structurally diverse training set compounds with well-characterized computed descriptors should procure this compound to represent the isopropyl-pyrrolidine-chloro-methyl node in their chemical diversity matrix.

In Vivo Pharmacological Evaluation of Pyrrolidine-Based Local Anaesthetics with Altered Duration Profiles

Based on class-level SAR, the pyrrolidine scaffold is associated with faster onset and shorter duration of local anaesthetic action compared with piperidine congeners [2]. Research groups seeking local anaesthetic candidates with rapid onset and shorter systemic exposure for outpatient or diagnostic procedures should procure this compound for in vivo screening in rodent nerve block and infiltration models. Note: Acute toxicity must be independently evaluated as no LD50 data exist for this specific compound [6].

Quote Request

Request a Quote for 2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.